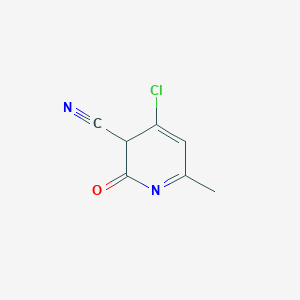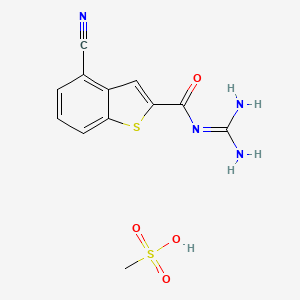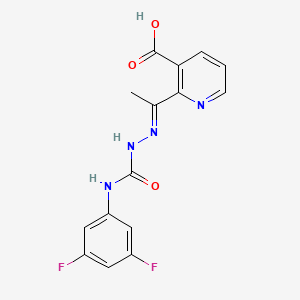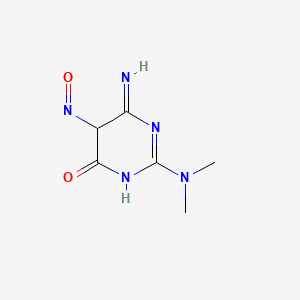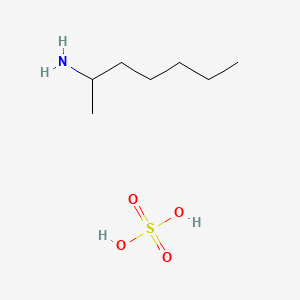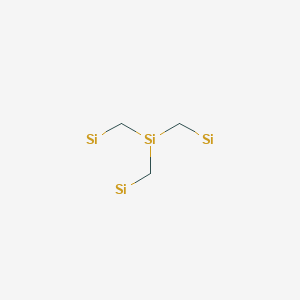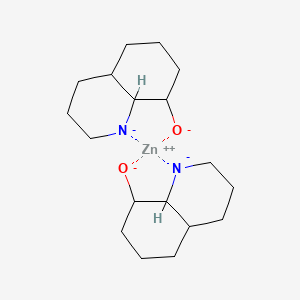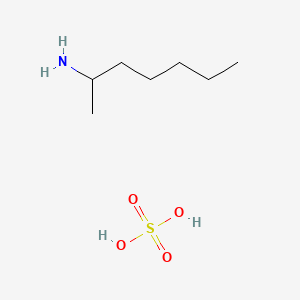
(1-Methylhexyl)ammonium sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1)-(1-Methylhexyl)ammonium sulphate is an organic ammonium salt that is used in various chemical and industrial applications. This compound is characterized by the presence of a methylhexyl group attached to the ammonium ion, which is then paired with a sulphate anion. The unique structure of this compound imparts specific chemical properties that make it valuable in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1)-(1-Methylhexyl)ammonium sulphate typically involves the reaction of (1)-(1-Methylhexyl)amine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ammonium salt. The general reaction can be represented as follows:
(1)−(1−Methylhexyl)amine+H2SO4→(1)−(1−Methylhexyl)ammoniumsulphate
The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. The reaction mixture is usually stirred at room temperature until the formation of the ammonium salt is complete.
Industrial Production Methods
In industrial settings, the production of (1)-(1-Methylhexyl)ammonium sulphate involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or filtration to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(1)-(1-Methylhexyl)ammonium sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ammonium ion to its corresponding amine.
Substitution: The methylhexyl group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce primary amines.
Applications De Recherche Scientifique
(1)-(1-Methylhexyl)ammonium sulphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological systems and as a buffer in biochemical assays.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (1)-(1-Methylhexyl)ammonium sulphate involves its interaction with molecular targets through ionic and hydrogen bonding. The ammonium ion can form electrostatic interactions with negatively charged sites, while the methylhexyl group can participate in hydrophobic interactions. These interactions influence the compound’s behavior in different environments and its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium Sulphate: A common inorganic salt used in fertilizers and industrial applications.
(1)-(1-Methylhexyl)amine: The precursor to (1)-(1-Methylhexyl)ammonium sulphate, used in organic synthesis.
Hexylamine: A related compound with similar chemical properties but lacking the methyl group.
Uniqueness
(1)-(1-Methylhexyl)ammonium sulphate is unique due to the presence of the methylhexyl group, which imparts specific chemical properties that are not found in simpler ammonium salts. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Propriétés
Numéro CAS |
3459-07-2 |
|---|---|
Formule moléculaire |
C7H19NO4S |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
heptan-2-amine;sulfuric acid |
InChI |
InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
ASNSHZBVZYSNTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)N.OS(=O)(=O)O |
Numéros CAS associés |
6411-75-2 123-82-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)
